
N-methyl-N-(pyridin-2-ylmethyl)-1H-benzimidazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-(pyridin-2-ylmethyl)-1H-benzimidazol-2-amine is a complex organic compound that features a benzimidazole core substituted with a pyridin-2-ylmethyl group and an N-methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(pyridin-2-ylmethyl)-1H-benzimidazol-2-amine typically involves the reaction of 2-aminopyridine with a suitable benzimidazole derivative under specific conditions. One common method involves the use of a Cu-catalyzed dehydrogenative reaction between an aldehyde and 2-aminopyridine in the presence of iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene . This reaction promotes C–C bond cleavage and subsequent formation of the desired amide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, with a focus on maximizing yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
N-methyl-N-(pyridin-2-ylmethyl)-1H-benzimidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can be employed to modify the benzimidazole or pyridine rings.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various reduced derivatives of the benzimidazole or pyridine rings.
Aplicaciones Científicas De Investigación
N-methyl-N-(pyridin-2-ylmethyl)-1H-benzimidazol-2-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a ligand in coordination chemistry, forming complexes with metal ions for biological studies.
Mecanismo De Acción
The mechanism of action of N-methyl-N-(pyridin-2-ylmethyl)-1H-benzimidazol-2-amine involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which can then participate in various biochemical pathways. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-methyl-N-(pyridin-3-ylmethyl)glycine dihydrochloride
- N-methyl-N-(pyridin-4-ylmethyl)glycine dihydrochloride
- N-methyl-1-pyridin-2-ylpropan-2-amine
Uniqueness
N-methyl-N-(pyridin-2-ylmethyl)-1H-benzimidazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the benzimidazole and pyridine rings allows for versatile interactions with various molecular targets, making it a valuable compound in research and development .
Propiedades
IUPAC Name |
N-methyl-N-(pyridin-2-ylmethyl)-1H-benzimidazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4/c1-18(10-11-6-4-5-9-15-11)14-16-12-7-2-3-8-13(12)17-14/h2-9H,10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFVKLKLSNDLEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=N1)C2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
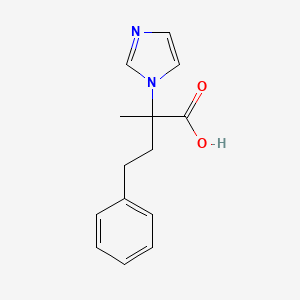
![3-[1-(6-Methylpyridazin-3-yl)piperidin-4-yl]propanoic acid](/img/structure/B6646022.png)
![N-cyclopropyl-2-[4-(1-hydroxyethyl)piperidin-1-yl]propanamide](/img/structure/B6646031.png)
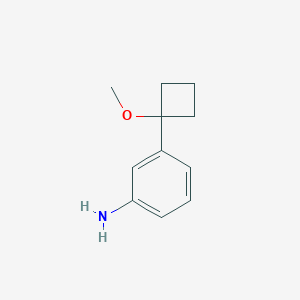
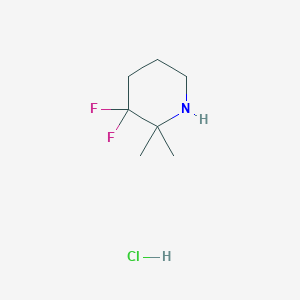
![5,5-Difluoro-1-azaspiro[5.5]undecane hydrochloride](/img/structure/B6646062.png)
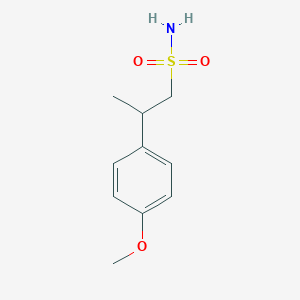
![3-[2-(3-Methylimidazol-4-yl)phenyl]propanoic acid](/img/structure/B6646078.png)
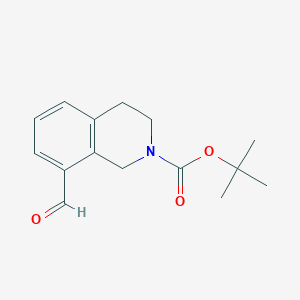
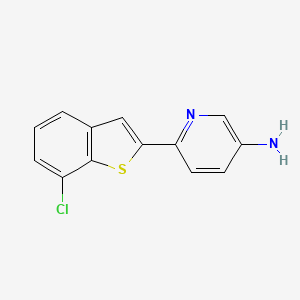
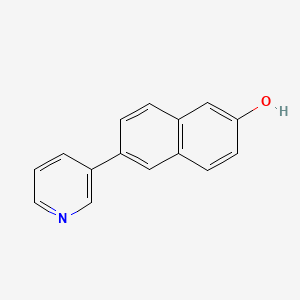
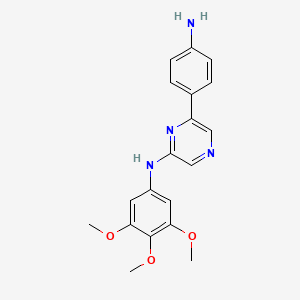
![2-amino-N-[(5-bromo-2-methoxyphenyl)methyl]propanamide](/img/structure/B6646102.png)
![3-[(2-Methoxy-5-methylphenyl)methylamino]-2,2-dimethylpropanoic acid](/img/structure/B6646103.png)
